molecular formula C29H52N6O9 B1677884 L-Lysinamide, glycyl-6-carboxy-N6-(N-(N-(1-oxododecyl)-L-alanyl)-D-gamma-glutamyl)-, threo- CAS No. 79645-16-2

L-Lysinamide, glycyl-6-carboxy-N6-(N-(N-(1-oxododecyl)-L-alanyl)-D-gamma-glutamyl)-, threo-

Cat. No.: B1677884
CAS No.: 79645-16-2
M. Wt: 628.8 g/mol
InChI Key: NFOZQVZAMTVBKR-CMOCDZPBSA-N
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Description

L-Lysinamide, glycyl-6-carboxy-N6-(N-(N-(1-oxododecyl)-L-alanyl)-D-gamma-glutamyl)-, threo- is a complex organic compound with the molecular formula C29H52N6O9 and a molecular weight of 628.8 g/mol. This compound is notable for its intricate structure, which includes multiple amino acid residues and a long aliphatic chain.

Properties

CAS No.

79645-16-2

Molecular Formula

C29H52N6O9

Molecular Weight

628.8 g/mol

IUPAC Name

(2S,6S)-6-amino-7-[(2-aminoacetyl)amino]-2-[[(4S)-4-carboxy-4-[[(2S)-2-(dodecanoylamino)propanoyl]amino]butanoyl]amino]-7-oxoheptanoic acid

InChI

InChI=1S/C29H52N6O9/c1-3-4-5-6-7-8-9-10-11-15-23(36)32-19(2)26(39)34-22(29(43)44)16-17-24(37)33-21(28(41)42)14-12-13-20(31)27(40)35-25(38)18-30/h19-22H,3-18,30-31H2,1-2H3,(H,32,36)(H,33,37)(H,34,39)(H,41,42)(H,43,44)(H,35,38,40)/t19-,20-,21-,22-/m0/s1

InChI Key

NFOZQVZAMTVBKR-CMOCDZPBSA-N

SMILES

CCCCCCCCCCCC(=O)NC(C)C(=O)NC(CCC(=O)NC(CCCC(C(=O)NC(=O)CN)N)C(=O)O)C(=O)O

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N[C@@H](CCC[C@@H](C(=O)NC(=O)CN)N)C(=O)O)C(=O)O

Canonical SMILES

CCCCCCCCCCCC(=O)NC(C)C(=O)NC(CCC(=O)NC(CCCC(C(=O)NC(=O)CN)N)C(=O)O)C(=O)O

Appearance

Solid powder

Other CAS No.

79645-16-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

lauroyl-Ala-gamma-Glu-LL-A2pmNH2-Gly
N(2)-(N-(N-lauroyl-alanyl)-gamma-glutamyl)-N(6)-glycyl-2,6-diaminopimelanic acid
pimelautide
pimelautide, (R*,R*)-DL-lysine
RP 44.102
RP 44102
RP-44102

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysinamide, glycyl-6-carboxy-N6-(N-(N-(1-oxododecyl)-L-alanyl)-D-gamma-glutamyl)-, threo- typically involves a series of peptide coupling reactions. The process begins with the protection of amino groups to prevent unwanted side reactions. The key steps include:

    Protection of Amino Groups: Using protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).

    Peptide Coupling: Employing coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form peptide bonds.

    Deprotection: Removing the protecting groups under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which streamline the process by sequentially adding amino acids to a growing peptide chain. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Lysinamide, glycyl-6-carboxy-N6-(N-(N-(1-oxododecyl)-L-alanyl)-D-gamma-glutamyl)-, threo- can undergo various chemical reactions, including:

    Oxidation: The aliphatic chain can be oxidized to form carboxylic acids or ketones.

    Reduction: Reduction of peptide bonds can yield amines.

    Substitution: Nucleophilic substitution reactions can modify the side chains of amino acid residues.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

L-Lysinamide, glycyl-6-carboxy-N6-(N-(N-(1-oxododecyl)-L-alanyl)-D-gamma-glutamyl)-, threo- has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for potential therapeutic applications, including drug delivery systems and peptide-based drugs.

    Industry: Utilized in the development of novel materials and biocompatible surfaces.

Mechanism of Action

The mechanism of action of L-Lysinamide, glycyl-6-carboxy-N6-(N-(N-(1-oxododecyl)-L-alanyl)-D-gamma-glutamyl)-, threo- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The long aliphatic chain may facilitate membrane penetration, enhancing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • L-Lysinamide, glycyl-6-carboxy-N(sup 6)-(N-(N-(1-oxododecyl)-L-alanyl)-D-gamma-glutamyl)-, erythro-
  • L-Lysinamide, glycyl-6-carboxy-N(sup 6)-(N-(N-(1-oxododecyl)-L-alanyl)-D-gamma-glutamyl)-, meso-

Uniqueness

L-Lysinamide, glycyl-6-carboxy-N6-(N-(N-(1-oxododecyl)-L-alanyl)-D-gamma-glutamyl)-, threo- is unique due to its specific stereochemistry, which influences its biological activity and interactions. The threo- configuration may confer distinct properties compared to its erythro- and meso- counterparts, affecting its efficacy in various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Lysinamide, glycyl-6-carboxy-N6-(N-(N-(1-oxododecyl)-L-alanyl)-D-gamma-glutamyl)-, threo-
Reactant of Route 2
Reactant of Route 2
L-Lysinamide, glycyl-6-carboxy-N6-(N-(N-(1-oxododecyl)-L-alanyl)-D-gamma-glutamyl)-, threo-

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